molecular formula C15H16N2O B1581352 4,4'-Bis(methylamino)benzophenone CAS No. 3708-39-2

4,4'-Bis(methylamino)benzophenone

Cat. No. B1581352
CAS RN: 3708-39-2
M. Wt: 240.3 g/mol
InChI Key: HXTBYXIZCDULQI-UHFFFAOYSA-N
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Description

4,4'-Bis(methylamino)benzophenone, also known as 4,4'-BMBP, is an organic compound with a wide variety of uses in the scientific community. It is a white crystalline solid that is soluble in alcohol, ether, and benzene. 4,4'-BMBP is used as a reagent in a number of organic synthesis reactions, and has applications in the fields of biochemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Polymer Synthesis and Applications

4,4'-Bis(methylamino)benzophenone has been utilized in the synthesis of N-methyl-substituted aromatic polyamides. These polyamides, derived from secondary aromatic diamines like 4,4'-bis(methylamino)benzophenone, exhibit improved thermal stability, reduced crystallinity, and good solubility in chlorinated solvents, making them suitable for various industrial applications (Greenwood et al., 1980).

Photoinitiators in Polymerization

4,4'-Bis(methylamino)benzophenone has been studied as a photoinitiator in the polymerization process. For instance, its efficiency was explored for the polymerization of dimethacrylate resins in thick sections. This research is crucial for applications like dental 3D printing, where precise control over polymerization is required (Schroeder et al., 2011).

Development of Novel Materials

Research on derivatives of 4,4'-Bis(methylamino)benzophenone has led to the synthesis of new materials with unique properties. For example, novel polyimides were developed by reacting 4,4'-bis(5-amino-2-pyridinoxy)benzophenone with various aromatic dianhydrides, showing potential for use in optoelectronic devices due to their outstanding mechanical properties and thermal stability (Wang et al., 2016).

Supramolecular Chemistry

The compound has been incorporated into supramolecular complexes. For instance, benzophenone, including derivatives of 4,4'-Bis(methylamino)benzophenone, was used in synthesizing supramolecular complexes, revealing insights into variable conformations and interactions in such systems (Ma & Coppens, 2004).

properties

IUPAC Name

bis[4-(methylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTBYXIZCDULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342790
Record name 4,4'-Bis(methylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(methylamino)benzophenone

CAS RN

3708-39-2
Record name 4,4'-Bis(methylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TD Greenwood, RA Kahley, JF Wolfe… - Journal of Polymer …, 1980 - Wiley Online Library
A series of N‐methyl‐substituted aromatic polyamides derived from the secondary aromatic diamines 4,4′‐bis(methylamino)diphenylmethane, 3,3′‐bis(methylamino)…
Number of citations: 1 onlinelibrary.wiley.com
JF Wolfe, TD Greenwood, RA Kahley - … Meeting of the Am. Chem. Soc., 1979 - ntrs.nasa.gov
A series of N-methyl substituted aromatic polyamides derived from the secondary aromatic diamines, 4,4'-bis(methylamino)diphenylmethane, 3,3'-bis(methylamino) diphenylmethane, 4,…
Number of citations: 0 ntrs.nasa.gov
JF WOLFE, TD GREENWOOD, RA KAHLEY - 1979
Number of citations: 0

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